molecular formula C16H11ClN2 B12848379 6-Chloro-3,4-diphenylpyridazine

6-Chloro-3,4-diphenylpyridazine

Cat. No.: B12848379
M. Wt: 266.72 g/mol
InChI Key: MDVYSUKSHLEZJU-UHFFFAOYSA-N
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Description

6-Chloro-3,4-diphenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylpyridazine typically involves the reaction of 3,4-diphenylpyridazine with a chlorinating agent. One common method is the reaction of 3,4-diphenylpyridazine with phosphorus oxychloride (POCl₃) under controlled temperature conditions . This reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-diphenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-diphenylpyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

    3,4-Diphenylpyridazine: Lacks the chlorine atom at the 6th position.

    6-Bromo-3,4-diphenylpyridazine: Contains a bromine atom instead of chlorine.

    6-Methyl-3,4-diphenylpyridazine: Contains a methyl group instead of chlorine.

Uniqueness: 6-Chloro-3,4-diphenylpyridazine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further functionalization .

Properties

IUPAC Name

6-chloro-3,4-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)16(19-18-15)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYSUKSHLEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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